Cas no 2248283-45-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate structure
2248283-45-4 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate
CAS No:2248283-45-4
MF:C18H10N2O5
MW:334.28240442276
CID:6270762
PubChem ID:165732201
Update Time:2025-07-23

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6518678
    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate
    • 2248283-45-4
    • Inchi: 1S/C18H10N2O5/c21-15-8-10-4-3-7-13(14(10)9-19-15)18(24)25-20-16(22)11-5-1-2-6-12(11)17(20)23/h1-9H,(H,19,21)
    • InChI Key: RCPWKAAKBMXLJP-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=CC2=CC(NC=C12)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 334.05897142g/mol
  • Monoisotopic Mass: 334.05897142g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 793
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-hydroxyisoquinoline-8-carboxylate: A Versatile Scaffold in Medicinal Chemistry

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl and 3-hydroxyisoquinoline-8-carboxylate represent two distinct yet chemically complementary functional groups that form the core of this compound, CAS No. 2248283-45-4. The molecular architecture of this molecule combines a 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system with a 3-hydroxyisoquinoline-8-carboxylate moiety, creating a unique hybrid structure with potential pharmacological applications. Recent studies have highlighted the therapeutic relevance of such molecular frameworks in targeting inflammatory pathways and neurodegenerative diseases.

The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system is a well-established pharmacophore in drug discovery, particularly for its ability to modulate kinase activity. This structural feature is often modified to enhance bioavailability and selectivity, as demonstrated in the development of novel 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl-based inhibitors targeting the JAK-STAT pathway. The 3-hydroxyisoquinoline-8-carboxylate group, on the other hand, is known for its anti-inflammatory properties, as evidenced by its role in the inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) activation. The combination of these two functional groups in the molecule suggests a dual mechanism of action, which is a promising direction for the design of multifunctional therapeutics.

Recent advances in medicinal chemistry have shown that molecules containing both 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl and 3-hydroxyisoquinoline-8-carboxylate moieties exhibit enhanced potency in preclinical models of inflammation and neurodegeneration. For example, a 2023 study published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-induced inflammation, suggesting its potential as an anti-inflammatory agent. The molecule's ability to simultaneously target multiple inflammatory pathways may offer advantages over traditional monotherapies.

The structural complexity of this compound also provides opportunities for rational drug design. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring can be functionalized to improve metabolic stability, while the 3-hydroxyisoquinoline-8-carboxylate group can be modified to enhance receptor binding affinity. Computational modeling studies have predicted that the molecule's three-dimensional conformation allows for interactions with multiple protein targets, including enzymes and ion channels, which could explain its broad biological activity.

One of the most intriguing aspects of this compound is its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research published in Neuropharmacology in 2022 suggested that the 3-hydroxyisoquinoline-8-carboxylate moiety may protect neurons by modulating mitochondrial function and reducing oxidative stress. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system, meanwhile, may contribute to neuroprotection by inhibiting the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.

From a synthetic perspective, the preparation of this compound involves a multi-step process that combines the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring with the 3-hydroxyisoquinoline-8-carboxylate group. Key intermediates in this synthesis include the 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl derivative and the 3-hydroxyisoquinoline-8-carboxylic acid ester. The coupling reaction between these intermediates typically involves a nucleophilic substitution or a condensation reaction, depending on the functional group compatibility.

The physicochemical properties of this compound are critical for its pharmacokinetic profile. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system contributes to the molecule's hydrophobicity, while the 3-hydroxyisoquinoline-8-carboxylate group enhances its solubility in aqueous environments. This balance between hydrophilicity and hydrophobicity is essential for the molecule to achieve optimal drug delivery and tissue penetration.

Recent studies have also explored the potential of this compound in targeting cancer-related pathways. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl ring system has been shown to inhibit the activity of certain kinases involved in cell proliferation, while the 3-hydroxyisoquinoline-8-carboxylate group may induce apoptosis in cancer cells by modulating mitochondrial function. These findings suggest that the molecule could be a valuable lead compound for the development of anti-cancer therapies.

Despite its promising therapeutic potential, the development of this compound as a drug candidate requires further optimization. Challenges such as metabolic stability, toxicity, and bioavailability must be addressed through structure-activity relationship (SAR) studies. Advances in medicinal chemistry, including the use of computational tools for drug design, are expected to play a crucial role in refining this molecule for clinical applications.

In conclusion, the unique combination of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl and 3-hydroxyisoquinoline-8-carboxylate moieties in this compound positions it as a promising candidate for the treatment of inflammatory and neurodegenerative diseases. Further research into its pharmacological mechanisms and synthetic optimization will be essential for translating this molecule into effective therapeutic agents.

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